molecular formula C11H6N2O2 B8410068 1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione

1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione

Cat. No. B8410068
M. Wt: 198.18 g/mol
InChI Key: QOMZKFOABAYAHH-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

2-Hydroxyimino-N-quinolin-6-yl-acetamide was prepared in 61% yield from 6-aminoquinoline according to Procedure A: 1H NMR (DMSO-d6): δ12.4 (s,1H), 10.8 (s, 1H), 9.0 (d, 1H), 8.8 (d, 1H), 8.7 (s, 1H), 8.2 (s, 2H), 7.81 (m, 1H), 7.78 (s, 1H); C11H9N3O2: APCI−MS m/z 216 (M+H)+. To a 1-L 3-neck round bottom flask was placed a magnetic stir bar and 110 mL of concentrated sulfuric acid. The flask was fitted with a thermometer to monitor the temperature of the reaction. The sulfuric acid was heated to 100° C. followed by slow addition of 2-hydroxyimino-N-quinolin-6-yl-acetamide (26.0 g, 0.121 mol). Heat to the reaction was maintained for approximately 1 h. The flask was removed from the heat source, and the reaction was poured slowly and carefully onto a mixture of 1 Kg of ice and 200 g of sodium carbonate. The residual reaction mixture in the reaction vessel was washed out with an additional 40 mL of cold water. The resulting aqueous slurry was stirred for about 1 h and filtered. The solid was washed thoroughly with water, filtered, and air dried to yield 7.31 g (31%) of 3-H-pyrrolo[3,2-f]quinoline-1,2-dione: 1H NMR (DMSO-d6): δ11.1 (s, 1H), 8.8 (d, 1H), 8.7 (d, 1H), 8.2 (d, 1H), 7.6 (m, 1H), 7.4 (d, 1H); APCI−MS m/z 197 (M−H)−. The title compound was prepared in 77% yield from 3-H-pyrrolo[3,2-f]quinoline-1,2-dione and 4-hydrazinophenylmethane sulfonamide according to Procedure G: 1H NMR (DMSO-d6): δ13.1 (s, 1H), 11.5 (s, 1H), 9.3 (d, 1H), 8.9 (d, 1H), 8.0 (d, 1H), 7.9 (m, 1H), 7.6 (d, 1H), 7.6(d, 2H), 7.4 (d, 2H), 6.9(d, 1H), 4.3 (s, 2H), 2.55 (d, 3H); APCI−MS m/z 396 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-hydroxyimino-N-quinolin-6-yl-acetamide
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C=C2C(=CC=1)N=CC=C2.[OH:12][N:13]=[CH:14][C:15]([NH:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[N:24]=[CH:23][CH:22]=[CH:21]2)=[O:16].S(=O)(=O)(O)[OH:29]>>[OH:12][N:13]=[CH:14][C:15]([NH:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[N:24]=[CH:23][CH:22]=[CH:21]2)=[O:16].[C:14]1(=[O:29])[C:19]2=[C:20]3[C:25](=[CH:26][CH:27]=[C:18]2[NH:17][C:15]1=[O:16])[N:24]=[CH:23][CH:22]=[CH:21]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2C=CC=NC2=CC1
Step Two
Name
2-hydroxyimino-N-quinolin-6-yl-acetamide
Quantity
26 g
Type
reactant
Smiles
ON=CC(=O)NC=1C=C2C=CC=NC2=CC1
Step Three
Name
Quantity
110 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting aqueous slurry was stirred for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-L 3-neck round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a thermometer
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Heat to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for approximately 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The flask was removed from the heat source
ADDITION
Type
ADDITION
Details
the reaction was poured slowly and carefully onto a mixture of 1 Kg of ice and 200 g of sodium carbonate
CUSTOM
Type
CUSTOM
Details
The residual reaction mixture in the reaction vessel
WASH
Type
WASH
Details
was washed out with an additional 40 mL of cold water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed thoroughly with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ON=CC(=O)NC=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%
Name
Type
product
Smiles
C1(C(NC=2C1=C1C=CC=NC1=CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.31 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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